An In-depth Technical Guide to 2-Fluorobiphenyl-4-carboxaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluorobiphenyl-4-carboxaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobiphenyl-4-carboxaldehyde is a fluorinated aromatic aldehyde that serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structural features, including the biphenyl backbone and the strategically placed fluorine atom and aldehyde functional group, impart distinct chemical properties that are highly valuable in medicinal chemistry and materials science. The fluorine substitution can significantly influence the molecule's reactivity, selectivity, metabolic stability, and biological activity, making it a compound of great interest for researchers.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 2-Fluorobiphenyl-4-carboxaldehyde.
Physicochemical and Spectroscopic Properties
Understanding the fundamental physicochemical and spectroscopic properties of 2-Fluorobiphenyl-4-carboxaldehyde is essential for its effective use in research and development.
Table 1: Physicochemical Properties of 2-Fluorobiphenyl-4-carboxaldehyde
| Property | Value | Source |
| CAS Number | 57592-43-5 | [2] |
| Molecular Formula | C13H9FO | [2] |
| Molecular Weight | 200.21 g/mol | [2] |
| Appearance | Off-white to yellow powder/solid | [1] |
| Melting Point | 27-31 °C (lit.) | [2][3] |
| Boiling Point | 315.8±30.0 °C (Predicted) | [2] |
| Density | 1.173±0.06 g/cm3 (Predicted) | [2] |
| Solubility | Insoluble in water. | [4] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehydic proton. The aldehydic proton typically appears as a singlet in the downfield region (around 9-10 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling between adjacent protons and through-space coupling with the fluorine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group will be observed in the highly deshielded region (around 190 ppm). The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The fluorine NMR spectrum will provide a specific signal for the fluorine atom, with its chemical shift and coupling patterns offering valuable structural information.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 200.21). Fragmentation patterns can provide further structural elucidation.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the aldehyde (around 1700 cm⁻¹) and C-F stretching vibrations.
Synthesis and Reactivity
The synthesis of 2-Fluorobiphenyl-4-carboxaldehyde typically involves a cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction offers high yields and functional group tolerance.[5]
Suzuki-Miyaura Coupling: A Proven Synthetic Strategy
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[5][6] For the synthesis of 2-Fluorobiphenyl-4-carboxaldehyde, this would involve the reaction of a suitably substituted boronic acid with a fluorinated aryl halide.
General Reaction Scheme:
Figure 1: Generalized Suzuki-Miyaura coupling for the synthesis of 2-Fluorobiphenyl-4-carboxaldehyde.
Detailed Experimental Protocol (Illustrative):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1 equivalent), 2-fluorophenylboronic acid (1.1 equivalents), a palladium catalyst such as palladium(II) acetate (0.02 equivalents), and a phosphine ligand like triphenylphosphine (0.04 equivalents).[7]
-
Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water, and a base such as sodium carbonate (2 equivalents).[7]
-
Reaction Execution: The reaction mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitoring and Work-up: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford pure 2-Fluorobiphenyl-4-carboxaldehyde.
Reactivity Profile
The reactivity of 2-Fluorobiphenyl-4-carboxaldehyde is primarily dictated by the aldehyde functional group.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-fluorobiphenyl-4-carboxylic acid, using common oxidizing agents like potassium permanganate or Jones reagent. This derivative is also a valuable synthetic intermediate.[8]
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (2-fluoro-[1,1'-biphenyl]-4-yl)methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of reactions, including the formation of imines, oximes, hydrazones, and cyanohydrins.[9][10]
-
Wittig Reaction and Related Olefinations: The aldehyde can undergo Wittig-type reactions to form alkenes.
-
Condensation Reactions: It can participate in various condensation reactions, such as the aldol and Knoevenagel condensations.
Applications in Drug Discovery and Materials Science
The unique combination of a biphenyl scaffold, a fluorine substituent, and a reactive aldehyde group makes 2-Fluorobiphenyl-4-carboxaldehyde a highly sought-after intermediate in several fields.
Pharmaceutical Research
-
Scaffold for Bioactive Molecules: The biphenyl moiety is a common structural motif in many biologically active compounds. The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and alter pharmacokinetic properties.[1][11]
-
Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): 2-Fluorobiphenyl-4-carboxaldehyde can serve as a starting material for the synthesis of derivatives of flurbiprofen, a well-known NSAID.[2] For example, it can be used to synthesize (2-fluoro-1,1′-biphenyl-4-yl)acetic acid.[2][3]
-
Synthesis of Novel Heterocycles: The aldehyde functionality provides a handle for the construction of various heterocyclic ring systems, which are prevalent in many drug candidates. The reaction of the aldehyde with hydrazides to form hydrazones is a common strategy to generate diverse molecular libraries for biological screening.[9][10]
Figure 2: A representative workflow illustrating the use of 2-Fluorobiphenyl-4-carboxaldehyde in the discovery of bioactive compounds.
Materials Science
-
Liquid Crystals: Biphenyl derivatives are known to exhibit liquid crystalline properties. The polarity and steric profile introduced by the fluorine atom and the aldehyde group can be exploited in the design of new liquid crystal materials.
-
Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are of interest in the development of materials for OLEDs due to their electronic properties and stability.
-
Polymers: The aldehyde functionality can be used to incorporate this fluorinated biphenyl unit into polymer backbones, leading to materials with tailored thermal and optical properties.
Safety and Handling
2-Fluorobiphenyl-4-carboxaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12]
-
Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Wear protective gloves, eye protection, and face protection.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[3] If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air.[13]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage is at 2-8°C.[2]
Conclusion
2-Fluorobiphenyl-4-carboxaldehyde is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via robust methods like the Suzuki-Miyaura coupling is well-established. The strategic placement of the fluorine atom and the reactivity of the aldehyde group provide a powerful platform for the design and synthesis of novel molecules with tailored properties. As research in fluorinated compounds continues to expand, the importance of 2-Fluorobiphenyl-4-carboxaldehyde as a key building block is expected to grow.
References
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Supporting Information. (n.d.). [PDF]. Retrieved from [Link]
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2-Fluorobiphenyl. (n.d.). PubChem. Retrieved from [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. (2017, April 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical reviews, 95(7), 2457–2483. Retrieved from [Link]
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Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. (2022). ACS Omega. Retrieved from [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2025, November 18). ResearchGate. Retrieved from [Link]
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Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. Retrieved from [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. Retrieved from [Link]
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Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. (2023, November 15). Sciforum. Retrieved from [Link]
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2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2024, October 1). National Science Review. Retrieved from [Link]
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